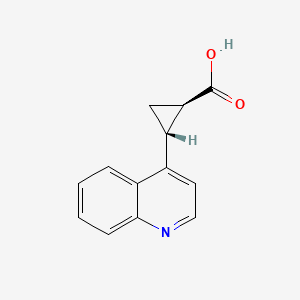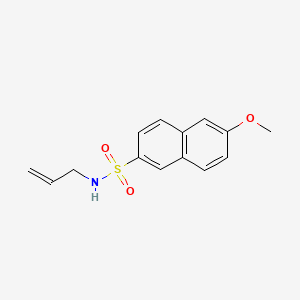![molecular formula C18H21N3O2 B2570485 N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 2195938-57-7](/img/structure/B2570485.png)
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and a phenyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions involving diols and appropriate catalysts.
Coupling Reactions: The final step involves coupling the pyrimidine and oxane rings through amide bond formation using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide: Unique due to its specific substitution pattern and structural features.
N-[(6-chloropyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide: Similar structure but with a chlorine atom instead of a methyl group.
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenylthiane-4-carboxamide: Similar structure but with a thiane ring instead of an oxane ring.
Uniqueness
This compound is unique due to its specific combination of a methyl-substituted pyrimidine ring and a phenyl-substituted oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-11-16(21-13-20-14)12-19-17(22)18(7-9-23-10-8-18)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRQRGWGAPZYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2570402.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)
![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)
![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2570413.png)
![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide](/img/structure/B2570425.png)
